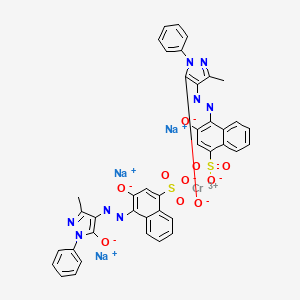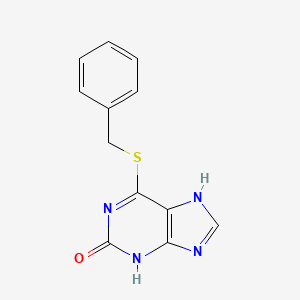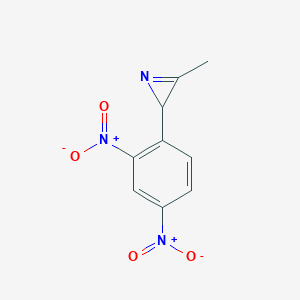
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the nitrogen atom is bonded to a methyl(2-phenylethyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be synthesized through the reaction of ethyl chloroformate with methyl(2-phenylethyl)amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, alcohols), appropriate solvents.
Major Products Formed
Hydrolysis: Carbamic acid, ethanol.
Reduction: Methyl(2-phenylethyl)amine.
Substitution: Various carbamate derivatives.
科学研究应用
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of carbamic acid, methyl(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the ethyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group but lacking the phenylethyl substitution.
Phenyl carbamate: Contains a phenyl group instead of the phenylethyl group.
Uniqueness
The presence of the methyl(2-phenylethyl) group in this compound provides unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other carbamate esters.
属性
CAS 编号 |
59325-14-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
ethyl N-methyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI 键 |
UEUVZTJBTQRBST-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




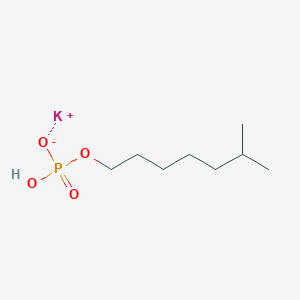
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
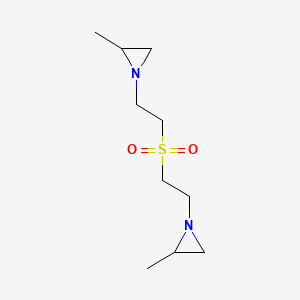
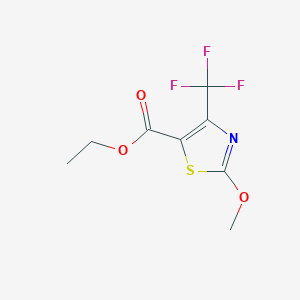
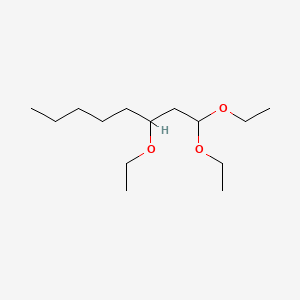
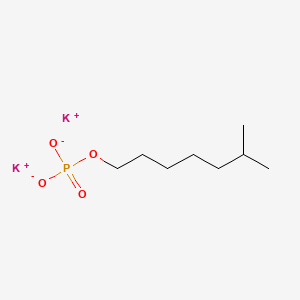
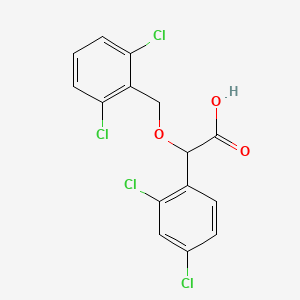
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
